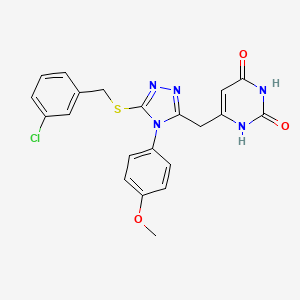

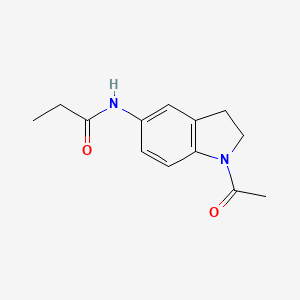

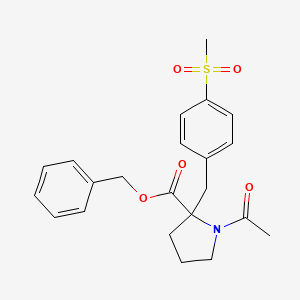

N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves microwave-assisted synthesis, a method offering high yields and rapid reaction times. For instance, derivatives of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide were efficiently synthesized under microwave irradiation, indicating the potential methodology for synthesizing the target molecule (Chavan et al., 2018).

Molecular Structure Analysis

The study of nicotinamide derivatives often involves detailed analysis of their molecular structures to understand the interactions at the atomic level, which is crucial for determining their biological activity. For example, the crystal structure of human nicotinamide N-methyltransferase (NNMT) bound with substrates reveals the structural basis for nicotinamide binding, suggesting approaches for the structural analysis of our target compound (Peng et al., 2011).

Chemical Reactions and Properties

Chemical properties of similar compounds highlight the diverse reactivity and potential chemical transformations. For example, N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide showed significant anti-inflammatory activity, indicating the chemical basis for biological activity which can be explored for our target molecule (Kalia et al., 2007).

Physical Properties Analysis

The physical properties of organic molecules, including solubility, vapor pressure, and crystallinity, play a crucial role in their application and function. For instance, a Pt(II) complex with a nicotinamide moiety demonstrates vapochromic behavior, a physical property that could be relevant depending on the physical context of the target molecule's application (Wadas et al., 2004).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under various conditions, and the tendency to undergo specific chemical transformations, are essential for understanding and applying organic compounds. The corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution is an example of the practical chemical properties that could be investigated for the target compound (Chakravarthy et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)nicotinamide and its derivatives have been explored in various scientific research applications, focusing primarily on their synthesis, structural analysis, and biological activities. These compounds, particularly those related to chromene and nicotinamide derivatives, demonstrate significant potential in medicinal chemistry and other fields.

Synthetic Studies and Antitumor Activity : Chromene derivatives, including those similar in structure to N-(2-(4-(tert-butyl)phenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, have been synthesized and analyzed for their potential antitumor activities. The study by Li et al. (2013) discusses the synthetic pathways for creating 4H-chromene-2-carboxylic acid ester derivatives, aiming to explore their structural-activity relationships in antitumor antibiotics derived from marine sources (Li et al., 2013).

Antibacterial and Anti-inflammatory Properties : Research by Chavan et al. (2018) presents the synthesis of N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, showcasing their antibacterial and anti-inflammatory effects. These compounds, synthesized under microwave irradiation, showed promising results against gram-positive bacterial strains and exhibited significant anti-inflammatory activity (Chavan et al., 2018).

Fluorescent Probes for Biomedical Research : A novel fluorescent probe, derived from chromene structures similar to the chemical of interest, has been developed for selective detection of hypoxia in tumor cells. This probe, incorporating a 4-nitroimidazole moiety for hypoxic trigger, offers high selectivity and sensitivity for imaging hypoxic status, demonstrating potential applications in biomedical research and cancer diagnostics (Feng et al., 2016).

Corrosion Inhibition : In the field of materials science, nicotinamide derivatives, closely related to the compound , have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These studies highlight the potential industrial applications of such compounds in protecting metals from corrosion, demonstrating their multifaceted utility beyond biomedical research (Chakravarthy et al., 2014).

properties

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3/c1-25(2,3)18-8-6-16(7-9-18)23-14-21(28)20-13-19(10-11-22(20)30-23)27-24(29)17-5-4-12-26-15-17/h4-15H,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJPXZJXRPZUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

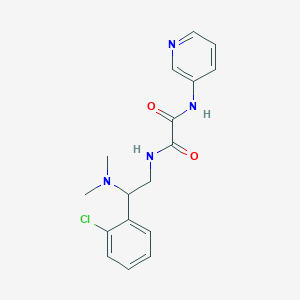

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)

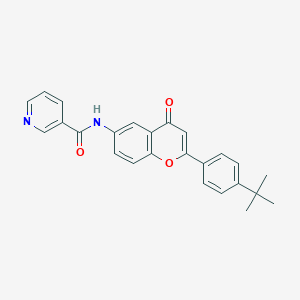

![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)

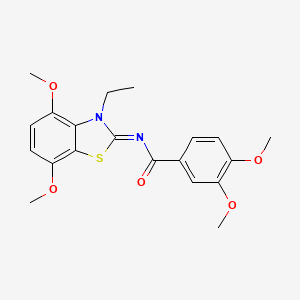

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)